(2-Ethoxy-1,3-thiazol-5-yl)methanol
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Overview
Description
(2-Ethoxy-1,3-thiazol-5-yl)methanol is an organic compound with the molecular formula C6H9NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of ethoxyacetaldehyde with thiosemicarbazide, followed by cyclization and subsequent reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction typically produces alcohols .
Scientific Research Applications
(2-Ethoxy-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of (2-Ethoxy-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methanol
- (2-Methyl-1,3-thiazol-5-yl)methanol
- (2-Methoxy-1,3-thiazol-5-yl)methanol
Comparison: Compared to its analogs, (2-Ethoxy-1,3-thiazol-5-yl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For instance, the ethoxy group may enhance its solubility in organic solvents and affect its interaction with biological targets .
Properties
IUPAC Name |
(2-ethoxy-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3,8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAQIGCOKUYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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